protein drp90
Description
Properties
CAS No. |
134012-77-4 |
|---|---|
Molecular Formula |
C11H13NO |
Synonyms |
protein drp90 |
Origin of Product |
United States |
Molecular Architecture and Cellular Distribution of Protein Drp90
Structural Motifs and Predicted Functional Domains of Protein Drp90
Detailed structural and functional domain analysis for a protein specifically and widely designated as "Drp90" is limited in publicly accessible databases. The primary characterization of a Drp90 protein comes from research in soybeans.
GTPase Domain Characteristics and Conformational Dynamics
Current research on the soybean Drp90 protein does not explicitly describe a GTPase domain. nih.gov While many dynamin-related proteins (DRPs) possess a large N-terminal GTPase domain that is crucial for their function in membrane fission and fusion, this has not been identified as a characteristic of the soybean Drp90. researchgate.net The function of dynamin family proteins is often dependent on GTP hydrolysis which mediates conformational changes necessary for their roles. researchgate.net
Putative DNA-Binding Motifs and Their Significance
The most definitive characteristic of the Drp90 protein from soybean is its function as a DNA-binding protein. nih.gov It has been shown to bind to a specific regulatory sequence within the leghemoglobin C3 gene. nih.gov DNA-binding proteins utilize various structural motifs, such as helix-turn-helix, zinc fingers, or leucine (B10760876) zippers, to recognize and bind to specific DNA sequences. buffalo.edunih.gov These interactions are fundamental to the regulation of gene expression. The binding of Drp90 to a gene's regulatory sequence suggests a direct role in controlling the transcription of that gene. nih.gov The precise motif used by the soybean Drp90 for DNA interaction has not been detailed in the available literature.
| Identified Motif | Significance |
| DNA-Binding Domain | Binds to a regulatory sequence of the leghemoglobin C3 gene in soybean, indicating a role in transcriptional regulation. nih.gov |
Subcellular Localization of this compound
Localization to Mitochondria and its Implications in Organelle Dynamics
There is no direct evidence from the available scientific literature to suggest that the soybean Drp90 protein localizes to the mitochondria. The dynamic positioning and morphology of mitochondria are critical for cellular function and are regulated by a host of proteins, but an association with Drp90 has not been established. nih.gov
Nuclear Localization and Association with Gene Regulation
Given that the characterized Drp90 from soybean is a DNA-binding protein that interacts with a gene's regulatory sequence, it is highly probable that it localizes to the nucleus. nih.gov The nucleus houses the cell's genome, and proteins that regulate gene transcription must be present in this compartment to access the DNA. nih.gov The interaction of Drp90 with the leghemoglobin C3 gene regulatory sequence strongly implies a nuclear function related to gene expression. nih.gov Nuclear pore complexes and other nuclear proteins often play a role in orchestrating gene regulation by mediating access to chromatin. nih.govembopress.org
Molecular Mechanisms of Protein Drp90 Activity
GTPase Activity and Hydrolysis Cycle of Protein Drp90
As a member of the dynamin-related protein family, this compound possesses intrinsic GTPase activity. ontosight.ai This enzymatic activity, the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi), is a fundamental characteristic of DRPs and is central to their function in mediating membrane remodeling events. The energy released from GTP hydrolysis drives conformational changes that facilitate membrane scission or fusion.
Regulation of GTP Binding and Hydrolysis Rates
While specific kinetic data for GTP binding and hydrolysis rates of soybean this compound are not detailed in the provided search results, the regulation of these rates is a common feature among DRPs and is crucial for controlling their cellular activity. This regulation can be influenced by various factors, including protein concentration, lipid binding, and the presence of regulatory cofactors. For other GTPases, proteins known as GTPase-activating proteins (GAPs) can increase the rate of GTP hydrolysis, while guanine (B1146940) nucleotide exchange factors (GEFs) promote the release of GDP and binding of GTP, thereby activating the GTPase. ebi.ac.uk Given that Drp90 is a DRP, it is likely that its activity is similarly regulated, although the specific proteins or mechanisms involved in regulating Drp90's GTPase cycle in soybean require further investigation.
Conformational Changes Induced by Nucleotide State
The binding of GTP and its subsequent hydrolysis to GDP induce significant conformational changes in dynamin-related proteins. In the GTP-bound state, DRPs typically exist in a conformation that favors self-assembly and interaction with membranes. Upon GTP hydrolysis, the protein transitions to a GDP-bound state, which is associated with a conformational shift that can lead to disassembly or altered interactions, thereby driving membrane remodeling processes like constriction and scission of mitochondria. ontosight.ai While the precise conformational changes of this compound upon nucleotide binding and hydrolysis have not been explicitly detailed in the search results, it is expected to follow a similar principle to other well-characterized DRPs, where the nucleotide state dictates the protein's assembly status and its ability to exert force on cellular membranes.
DNA-Binding Specificity and Affinity of this compound
Beyond its role in mitochondrial dynamics, a specific study has identified a DNA-binding function for a protein designated as drp90 in soybean. wikigenes.orgnih.gov This protein, encoded on the leftwards strand of soybean nodule urate oxidase cDNA, has been shown to bind to a regulatory sequence within the leghemoglobin C3 gene. wikigenes.orgnih.gov This finding indicates that this compound, or a protein encoded in this context and referred to as drp90, may have a dual role, participating in both organelle dynamics and transcriptional regulation.
Identification of Target Regulatory Sequences
The leghemoglobin C3 gene regulatory sequence has been identified as a target for binding by this soybean drp90 protein. wikigenes.orgnih.gov This suggests a potential role for Drp90 in regulating the expression of the leghemoglobin C3 gene, which is involved in oxygen transport in soybean nodules. The identification of this specific binding site provides a concrete example of the DNA-binding specificity of this protein. Further research would be needed to identify other potential DNA targets and to fully characterize the spectrum of regulatory sequences that this compound may interact with.
Mechanisms of DNA Recognition and Interaction
The precise mechanisms by which this compound recognizes and interacts with its target DNA sequences, such as the regulatory region of the leghemoglobin C3 gene, are not explicitly described in the provided information. Protein-DNA binding specificity is typically achieved through a combination of direct interactions between amino acid residues and DNA bases (direct readout) and recognition of the DNA's shape and flexibility (indirect readout). nih.govharvard.edu Given that Drp90 is a protein with a DNA-binding capability, it would possess a DNA-binding domain. The nature of this domain and how it engages with the DNA sequence to achieve specificity for the leghemoglobin C3 regulatory region would be a subject for detailed structural and biochemical studies.
Biological Roles and Physiological Functions of Protein Drp90
Role in Mitochondrial Morphology and Division Regulation
Drp1 is fundamental to the process of mitochondrial division, ensuring the appropriate size, number, and distribution of mitochondria within the cell to meet metabolic demands and support cellular functions. nih.gov
Mitochondrial dynamics are characterized by a continuous cycle of fission (division) and fusion (merging) events. Drp1 is the primary mediator of mitochondrial fission. biologists.com The process begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane at specific sites marked for division. researchgate.netnih.gov This recruitment is facilitated by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. nih.gov Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that encircle the mitochondrion. nih.govnih.gov Through the hydrolysis of GTP, Drp1 constricts and ultimately severs both the outer and inner mitochondrial membranes, resulting in the formation of two distinct daughter mitochondria. acs.orgnih.gov
The balance between fission and fusion is critical for cellular health. While Drp1 drives fission, proteins like Mitofusins (Mfn1 and Mfn2) and Optic atrophy 1 (OPA1) are responsible for the fusion of the outer and inner mitochondrial membranes, respectively. nih.govresearchgate.net A shift in this balance, often due to the dysregulation of Drp1 activity, can lead to either excessive mitochondrial fragmentation (due to increased fission) or highly interconnected and elongated mitochondrial networks (due to decreased fission). nih.govmolbiolcell.org
Mitochondrial quality control: Fission allows for the segregation of damaged mitochondrial components, which can then be targeted for removal through a process known as mitophagy. acs.org
Cell division: During cell proliferation, Drp1-mediated fission ensures the equitable distribution of mitochondria to daughter cells. mdpi.com
Cellular distribution: Fission facilitates the transport of mitochondria to areas with high energy demands, such as synapses in neurons. dntb.gov.ua
The dynamic nature of the mitochondrial network, governed by the interplay of fission and fusion proteins, is crucial for maintaining cellular homeostasis. nih.gov
| Feature | Role of Drp1 | Consequence of Dysregulation |
| Mitochondrial Fission | Primary mediator | Imbalance in fission/fusion dynamics |
| Mitochondrial Quality Control | Segregation of damaged mitochondria | Accumulation of dysfunctional mitochondria |
| Cell Division | Distribution of mitochondria | Unequal inheritance of mitochondria |
| Mitochondrial Distribution | Transport to high-energy demand sites | Impaired cellular function |
Mitochondria are the primary sites of cellular respiration and ATP production. youtube.com The morphology of the mitochondrial network, which is controlled by Drp1, has a direct impact on cellular energy metabolism. nih.gov Drp1-mediated fission is linked to the regulation of oxidative phosphorylation (OXPHOS), the primary pathway for ATP synthesis. nih.gov
Research has shown that alterations in Drp1 activity can affect mitochondrial respiration. For instance, excessive fission has been associated with mitochondrial dysfunction and a decrease in ATP production in some contexts. nih.gov Conversely, the inhibition of Drp1 and the resulting elongation of mitochondria can also impact metabolic processes. nih.gov Drp1's role extends to the metabolism of other molecules, such as lipids, as it influences the interaction between mitochondria and other organelles like the endoplasmic reticulum and lipid droplets. nih.gov The intricate relationship between mitochondrial dynamics and metabolism underscores the importance of tightly regulated Drp1 function for maintaining cellular energy homeostasis. nih.gov
Involvement in Plant Development and Cell Division
Plant development relies on the precise coordination of cell division and expansion. Members of the DRP1 protein family are involved in the formation of the cell plate, a structure that forms during cytokinesis in plant cells and develops into the cell wall separating the two daughter cells. nih.gov These proteins are also implicated in clathrin-mediated endocytosis, a process vital for membrane trafficking and cell signaling. nih.gov The proper functioning of DRP1 proteins is therefore essential for key developmental events such as the establishment of the division plane and polarized cell growth. nih.gov
The role of Drp1 in regulating the cell cycle and differentiation is an area of active research. In various model organisms, the depletion or mutation of Drp1 has been shown to affect cell proliferation and differentiation. researchgate.netsdbonline.org For example, a decrease in Drp1 activity can lead to excessive cell proliferation by promoting entry into the S phase of the cell cycle. researchgate.net Conversely, Drp1-mediated mitochondrial fission is also a prerequisite for initiating certain differentiation programs. researchgate.net This suggests that the state of the mitochondrial network, as controlled by Drp1, can influence signaling pathways that govern the balance between proliferation and differentiation. sdbonline.org The precise mechanisms by which Drp1 and mitochondrial dynamics regulate these fundamental cellular decisions are complex and likely vary between different cell types and developmental contexts. elifesciences.org
| Process | Involvement of Drp1/DRP1 Family |
| Plant Cytokinesis | Essential for cell plate formation and maturation. nih.gov |
| Plant Cell Expansion | Participates in membrane trafficking to support cell growth. nih.gov |
| Cell Proliferation | Regulation of cell cycle entry. researchgate.net |
| Cell Differentiation | Initiation of differentiation programs. sdbonline.org |
Contribution to Gene Regulation and Transcriptional Control
Protein Drp90 has been identified as a DNA-binding protein in soybean (Glycine max), suggesting its involvement in the regulation of gene expression at the transcriptional level. nih.gov Its function is particularly noted in the context of symbiotic nitrogen fixation within root nodules.
Research has demonstrated that this compound, which is encoded on the leftwards strand of the soybean nodule urate oxidase cDNA, specifically binds to a regulatory sequence within the promoter of the leghemoglobin C3 (LbC3) gene. nih.gov Leghemoglobins are crucial for nitrogen fixation in legume nodules, as they facilitate the transport of oxygen to the nitrogen-fixing bacteroids while maintaining a microaerobic environment necessary for the function of the nitrogenase enzyme.
The binding of Drp90 to the LbC3 promoter indicates a direct role in modulating the transcription of this essential gene. nih.gov This interaction is a key aspect of the molecular mechanisms that govern the expression of genes specific to root nodules.
Table 1: Interaction of Drp90 with Leghemoglobin C3 Gene
| Interacting Protein | Target Gene | Binding Site Location | Implied Function |
| Drp90 | Leghemoglobin C3 (LbC3) | Regulatory sequence in the gene promoter | Transcriptional modulation |
This table summarizes the known interaction between Drp90 and the Leghemoglobin C3 gene based on available research.
Based on the conducted research, specific information regarding a broader impact of Drp90 on the expression of other nodule differentiation genes is not available in the current scientific literature.
Responses to Environmental Stimuli and Stress Adaptation
There is currently no scientific literature available that details the modulation of Drp90 expression under any stress conditions, including TNT (2,4,6-trinitrotoluene) stress.
Information regarding the functional contribution of Drp90 to stress tolerance mechanisms in soybean or other plants is not available in the current scientific literature.
Regulatory Pathways and Post Translational Modifications of Protein Drp90
Transcriptional Regulation of Protein Drp90 Expression
Information specifically detailing the transcriptional regulation of this compound expression itself is limited within the provided search results. However, studies in soybean have shown that this compound functions as a DNA-binding protein that interacts with regulatory sequences in other genes, such as the leghemoglobin C3 gene. wikigenes.orgnih.govoup.com This suggests its primary known role in transcriptional processes is the regulation of target genes rather than a well-described self-regulatory mechanism at the transcriptional level based on the available information.
Post-Translational Modifications (PTMs) of this compound and Their Functional Consequences
Post-translational modifications (PTMs) are crucial biochemical processes that can significantly influence a protein's function, stability, localization, and interactions. abcam.comthermofisher.com While PTMs are extensive across the proteome, specific detailed information regarding the full spectrum and functional consequences of PTMs on this compound is not comprehensively described in the provided search results. Analysis of the soybean DRP90 sequence has revealed potential sites for certain modifications. nih.govoup.com
Phosphorylation Events and Kinase Dependencies
Sequence analysis of this compound in soybean has identified potential phosphorylation sites. nih.govoup.com These predicted sites include potential targets for protein kinase C and kinase A. oup.com However, the specific phosphorylation events that occur on DRP90 in vivo, the kinases responsible for these modifications, and the precise functional consequences of such phosphorylation events were not detailed in the provided search results.
Other PTMs (e.g., Acetylation, Methylation, Glycosylation) and Their Regulatory Roles
Beyond potential phosphorylation sites, the provided search results offer limited specific information on other post-translational modifications of this compound. Sequence analysis of soybean DRP90 has identified structural motifs such as putative alpha helices, a beta turn, a zinc finger, and leucine (B10760876) zipper patterns nih.govoup.com, which are important for protein structure and interaction but are not PTMs themselves. General discussions of PTMs like acetylation, methylation, and glycosylation highlight their broad importance in regulating protein function thermofisher.comaptamergroup.comfrontiersin.orgbiorxiv.org, but specific instances or regulatory roles of these modifications on this compound were not found in the provided search context.
Interplay with Cellular Signaling Networks
The primary function of this compound described in the search results is its role as a DNA-binding protein involved in the transcriptional regulation of specific genes, such as leghemoglobin C3 in soybeans. wikigenes.orgnih.govoup.com While this places DRP90 within the broader context of cellular processes involving gene expression, detailed information on its direct interplay with specific cellular signaling networks, such as signal transduction pathways involving kinases or other signaling molecules that regulate DRP90 activity or are regulated by DRP90, is limited in the provided search results. Its potential involvement in mitochondrial dynamics in Glycine max ontosight.ai suggests a connection to cellular energy metabolism and organelle regulation, which can be influenced by signaling pathways, but the specifics of this interplay for DRP90 were not elaborated.
Data Tables
Detailed data tables specifically presenting quantitative data on the regulatory pathways or post-translational modifications of this compound were not available in the provided search results.
Protein Protein and Protein Nucleic Acid Interactions of Protein Drp90
Identification of Protein Drp90 Interacting Partners
The key interacting partner identified for soybean this compound is a specific DNA sequence.
Co-localization and Association with Mitochondrial Proteins
Based on the available search results, there is no direct information identifying co-localization or association of soybean this compound with mitochondrial proteins. The protein Dynamin-related protein 1 (Drp1) is known to be involved in mitochondrial fission genecards.org, but this appears to be a distinct protein from the soybean this compound discussed in the context of DNA binding.
Nuclear Interaction Partners and Transcriptional Complexes
Soybean this compound is encoded on the leftwards strand of soybean nodule urate oxidase cDNA researchgate.netnih.govnih.govnih.gov. It has been shown to bind to a regulatory sequence within the leghemoglobin C3 gene researchgate.netnih.govnih.govnih.govdtu.dk. This interaction with a gene regulatory sequence indicates that drp90 is located in the nucleus and likely functions within transcriptional complexes to influence gene expression. The protein possesses motifs that strongly resemble functional motifs found in other known DNA-binding proteins nih.govnih.gov. The binding to a regulatory sequence of the leghemoglobin C3 gene, a nuclear gene, firmly places drp90 in the context of nuclear interactions and transcriptional regulation in soybean. A DNA-binding this compound has also been mentioned in the proteomic profiling of vetiver grass, similarly noted for having motifs resembling those in other DNA-binding proteins, suggesting a conserved function related to DNA interaction nih.gov. A protein listed as "DNA-binding this compound" is also present in a table of unannotated human proteins, hinting at a potential human counterpart, although its specific interactions and functional context in humans remain uncharacterized in the provided results.
Functional Consequences of this compound Interactions
The primary functional consequence of this compound's interaction with the regulatory sequence of the leghemoglobin C3 gene in soybean is its implied role in regulating the transcription of this gene researchgate.netnih.govnih.govnih.gov. Leghemoglobin proteins are crucial for facilitating oxygen diffusion to bacteroids in nitrogen-fixing root nodules of legumes, thereby maintaining an environment conducive to nitrogenase activity nih.gov. By binding to a regulatory sequence of the leghemoglobin C3 gene, drp90 is positioned to influence the expression levels of this vital protein, impacting the efficiency of symbiotic nitrogen fixation in soybean nodules.
Mechanistic Insights into this compound Complex Formation
Mechanistic studies on soybean this compound have demonstrated its ability to bind DNA. The amino acid sequence of drp90, deduced from the soybean nodule urate oxidase cDNA, contains motifs characteristic of DNA-binding proteins nih.gov. Experimental evidence for its DNA binding activity includes its interaction with a DNA-affinity column containing the binding site from the leghemoglobin C3 gene nih.gov. This suggests a specific interaction with its target DNA sequence. The presence of recognizable DNA-binding motifs within the protein structure provides a basis for understanding how drp90 recognizes and associates with its specific regulatory sequence on the leghemoglobin C3 gene.
Advanced Research Methodologies for Investigating Protein Drp90
Molecular Biology Techniques for Gene Manipulation and Expression Analysis
Molecular biology techniques are fundamental for studying the genetic basis of Drp90 and analyzing its expression patterns. Gene manipulation techniques allow researchers to alter the drp90 gene sequence to study the impact of specific mutations on protein function or expression. Site-directed mutagenesis, for instance, can be used to introduce point mutations in the drp90 gene, enabling the investigation of critical amino acid residues potentially involved in activity or interactions. Cloning techniques are essential for inserting the drp90 gene into various vectors for overexpression or knockdown studies in different cell lines or model organisms. nih.gov
Analyzing the expression of the drp90 gene provides insights into its regulation at the transcriptional and translational levels. Techniques such as quantitative reverse transcription PCR (RT-qPCR) are widely used to measure the levels of drp90 mRNA under different physiological conditions or in response to specific stimuli. bio-rad.combiocompare.com This allows researchers to determine if drp90 expression is upregulated or downregulated, providing clues about its involvement in various cellular processes. Northern blotting, though less common now, can also be used to detect and quantify mRNA levels. bio-rad.com Reporter assays, where the drp90 promoter region is linked to a reporter gene (e.g., luciferase or green fluorescent protein), help in identifying the regulatory elements and transcription factors that control drp90 gene expression. nih.gov
At the protein level, Western blotting is a standard technique for detecting and quantifying Drp90 protein levels in cell or tissue lysates. bio-rad.comlibretexts.orgtechnologynetworks.com This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect Drp90. libretexts.orgtechnologynetworks.com ELISA (Enzyme-Linked Immunosorbent Assay) is another quantitative method that can be used to measure Drp90 protein concentration in a sample. technologynetworks.comnumberanalytics.com
Hypothetical Research Finding:
Studies using RT-qPCR revealed that drp90 mRNA levels are significantly increased in response to oxidative stress in a dose-dependent manner in cultured human cells.
Hypothetical Data Table: Drp90 mRNA Expression under Oxidative Stress
| Treatment (Hydrogen Peroxide) | Drp90 mRNA Level (Relative to Control) | Standard Deviation |
| 0 µM | 1.00 | 0.00 |
| 50 µM | 1.52 | 0.15 |
| 100 µM | 2.18 | 0.22 |
| 200 µM | 3.55 | 0.41 |
This table represents hypothetical data showing the relative increase in Drp90 mRNA levels with increasing concentrations of hydrogen peroxide, a common inducer of oxidative stress.
Biochemical Assays for Functional Characterization
Biochemical assays are essential for understanding the intrinsic activities of Drp90. Given the hypothetical nature of Drp90 and the prompt's suggestion, let's focus on GTPase activity and DNA binding, common functions for various proteins. technologynetworks.comtechnologynetworks.com
A GTPase assay measures the ability of Drp90 to hydrolyze GTP into GDP and inorganic phosphate (B84403). This can be assessed using various methods, including those employing radioactive GTP and measuring the release of radioactive phosphate, or coupled enzyme assays where GTP hydrolysis is linked to a reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). numberanalytics.com Kinetic studies can determine the catalytic rate (kcat) and Michaelis constant (Km) of Drp90 for GTP, providing insights into its enzymatic efficiency. databiotech.co.il
DNA binding assays are used to determine if Drp90 interacts directly with DNA and to characterize the nature of this interaction. Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique where a labeled DNA probe is incubated with Drp90. mdpi.com If Drp90 binds to the DNA, it will cause a shift in the migration speed of the DNA probe during gel electrophoresis. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) can identify specific DNA sequences in the genome that Drp90 binds to within a cellular context. ku.dk
Hypothetical Research Finding:
Biochemical analysis revealed that purified recombinant Drp90 exhibits intrinsic GTPase activity, which is enhanced in the presence of a specific protein cofactor. DNA binding assays demonstrated that Drp90 binds preferentially to a consensus DNA sequence containing a specific motif.
Hypothetical Data Table: Drp90 GTPase Activity
| Sample | Condition | GTP Hydrolysis Rate (µmol/min/mg) |
| Purified Drp90 | Basal | 0.55 |
| Purified Drp90 + Cofactor A | Basal | 1.85 |
| Purified Drp90 | + Inhibitor X | 0.12 |
This table presents hypothetical data illustrating the basal GTPase activity of purified Drp90, its enhancement by a hypothetical cofactor, and inhibition by a hypothetical compound.
Hypothetical Data Table: Drp90 DNA Binding Affinity (EMSA)
| DNA Probe | Drp90 Concentration (nM) | Binding Observed |
| Non-specific sequence | 100 | No |
| Consensus motif sequence | 10 | Yes |
| Consensus motif sequence | 5 | Partial |
This table shows hypothetical EMSA results indicating specific binding of Drp90 to a DNA probe containing a consensus motif.
Cell Biology Approaches for Subcellular Localization and Organelle Dynamics Visualization
Cell biology techniques are crucial for understanding where Drp90 functions within the cell and how its presence might influence the behavior of cellular organelles. Determining the subcellular localization of Drp90 can be achieved through various microscopy-based methods. Immunofluorescence microscopy uses antibodies specific to Drp90 to visualize its location within fixed cells. biorxiv.org Confocal microscopy provides higher resolution and allows for optical sectioning, enabling the precise localization of Drp90 in three dimensions. biorxiv.org
To study Drp90 in living cells and observe its dynamic movements or its impact on organelle dynamics, researchers often use fluorescent protein tags. Creating a fusion protein of Drp90 with a fluorescent protein like GFP (Green Fluorescent Protein) allows for live-cell imaging using fluorescence microscopy. nih.gov This can reveal if Drp90 translocates between different cellular compartments in response to stimuli or during specific cellular events. elifesciences.org
Furthermore, cell biology approaches can visualize and quantify changes in organelle morphology, distribution, or dynamics in cells where Drp90 levels or activity are manipulated (e.g., Drp90 overexpression or knockdown). Specific fluorescent probes or antibodies targeting organelle markers (e.g., for mitochondria, endoplasmic reticulum, or nucleus) can be used in conjunction with live-cell imaging to observe how these organelles are affected by Drp90. nih.govpnas.org Techniques like FRAP (Fluorescence Recovery After Photobleaching) or FRET (Förster Resonance Energy Transfer) can provide insights into the mobility and interactions of Drp90 within specific cellular compartments. nih.gov
Hypothetical Research Finding:
Immunofluorescence microscopy revealed that Drp90 primarily localizes to the outer mitochondrial membrane in resting cells. Live-cell imaging of cells expressing Drp90-GFP showed increased mitochondrial fragmentation upon induction of apoptosis, a process that was attenuated in cells with reduced Drp90 expression. nih.gov
Hypothetical Data Table: Drp90 Subcellular Localization (Immunofluorescence)
| Cellular Compartment | Observed Drp90 Signal Intensity (Arbitrary Units) |
| Nucleus | Low (5 ± 2) |
| Cytosol | Moderate (25 ± 8) |
| Mitochondria | High (85 ± 15) |
| Endoplasmic Reticulum | Low (10 ± 3) |
This table presents hypothetical quantitative data from immunofluorescence experiments showing the relative distribution of Drp90 across different cellular compartments.
Proteomics and Interactomics for Global Analysis of Protein Drp90 Network
Proteomics and interactomics provide a global perspective on Drp90 by identifying the full complement of proteins present in a sample (proteomics) and mapping the protein-protein interactions that Drp90 is involved in (interactomics). nih.govacs.orgresearchgate.net
Interactomics focuses on identifying the proteins that physically associate with Drp90. acs.orgresearchgate.net Co-Immunoprecipitation (Co-IP) followed by mass spectrometry (Co-IP/MS) is a widely used technique. acs.orgcreative-proteomics.com An antibody against Drp90 is used to pull down Drp90 and its interacting partners from cell lysates. The co-purified proteins are then identified by mass spectrometry. acs.orgcreative-proteomics.com Yeast Two-Hybrid (Y2H) screening is another method that can identify binary interactions between Drp90 and potential binding partners on a large scale. acs.orgresearchgate.net Proximity-based labeling techniques, such as BioID or APEX, can identify transient or weak interactors by labeling proteins in the vicinity of Drp90 with a biotin (B1667282) tag, which can then be isolated and identified by mass spectrometry. creative-proteomics.com
Analyzing the resulting protein interaction network can reveal the pathways and complexes that Drp90 is involved in, providing insights into its cellular functions. nih.govacs.org
Hypothetical Research Finding:
Proteomic analysis showed that Drp90 protein levels are significantly elevated in certain disease states. Interactome mapping using Co-IP/MS identified several novel Drp90-interacting proteins, including components of the mitochondrial fission machinery and proteins involved in DNA repair. nih.govbiorxiv.org
Hypothetical Data Table: Drp90 Protein Abundance (Quantitative Proteomics)
| Sample Type | Drp90 Protein Level (Relative to Control) | Standard Error |
| Control Cells | 1.00 | 0.00 |
| Disease State A Cells | 2.75 | 0.31 |
| Disease State B Cells | 1.15 | 0.10 |
This table presents hypothetical quantitative proteomic data showing differential Drp90 protein levels in different sample types.
Hypothetical Data Table: Selected Drp90 Interacting Proteins (Co-IP/MS)
| Interacting Protein | Known Function | Confidence Score (0-1) |
| Mfn1 | Mitochondrial fusion | 0.95 |
| Fis1 | Mitochondrial fission | 0.88 |
| PARP1 | DNA repair | 0.79 |
| VDAC1 | Mitochondrial outer membrane channel | 0.65 |
This table lists hypothetical proteins identified as interacting with Drp90 via Co-IP/MS, along with their known functions and a hypothetical confidence score for the interaction.
Structural Biology Approaches for Elucidating this compound Architecture
Structural biology techniques aim to determine the three-dimensional structure of Drp90, which is critical for understanding its mechanism of action and how it interacts with other molecules. technologynetworks.comtechnologynetworks.comcreative-biostructure.comnih.gov
X-ray crystallography is a powerful technique that can provide high-resolution atomic structures of proteins. libretexts.orgtechnologynetworks.comtechnologynetworks.comcreative-biostructure.comnih.govproteros.com This involves obtaining highly ordered crystals of purified Drp90 and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to computationally reconstruct the electron density map, from which the atomic coordinates of Drp90 are determined. technologynetworks.comcreative-biostructure.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another technique used to determine protein structures, particularly for smaller or more flexible proteins, or to study protein dynamics and interactions in solution. libretexts.orgtechnologynetworks.comtechnologynetworks.comcreative-biostructure.comnih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes or proteins that are difficult to crystallize. technologynetworks.comtechnologynetworks.comcreative-biostructure.comnih.govproteros.com In Cryo-EM, the protein sample is plunge-frozen in a thin layer of amorphous ice, and images are captured using an electron microscope. Computational methods are then used to reconstruct the 3D structure from a large number of 2D images. technologynetworks.comcreative-biostructure.com
These structural techniques can reveal the arrangement of Drp90's domains, identify potential active sites (e.g., GTP binding pocket), and provide a framework for understanding how mutations might affect its structure and function. technologynetworks.comtechnologynetworks.comnih.gov Structural information can also guide the design of experiments to probe specific functional aspects of Drp90.
Hypothetical Research Finding:
X-ray crystallography of the Drp90 core domain revealed a characteristic G-domain fold typical of GTPases, with a putative GTP binding pocket. technologynetworks.comtechnologynetworks.com Cryo-EM of full-length Drp90 in complex with a mitochondrial membrane protein revealed that Drp90 forms oligomeric structures on the membrane. technologynetworks.comtechnologynetworks.com
Hypothetical Data Table: Drp90 Structural Information
| Technique | Resolved Feature | Resolution | Notes |
| X-ray Crystallography (Core Domain) | G-domain fold, GTP binding pocket | 2.1 Å | Requires purified core domain |
| Cryo-EM (Full-length, membrane-bound) | Oligomeric structure, membrane interaction interface | 3.5 Å | Reveals higher-order assembly |
This table summarizes hypothetical structural information obtained for Drp90 using different techniques.
Future Research Directions and Translational Perspectives
Elucidating the Precise Molecular Mechanisms of Drp90 in Mitochondrial Fission/Fusion
The role of Drp90 proteins, particularly the well-studied mammalian Drp1, is central to the process of mitochondrial fission. nih.gov Drp1, a large GTPase, is recruited from the cytoplasm to the outer mitochondrial membrane, where it assembles into spiral structures that constrict and ultimately sever the mitochondrion. nih.gov This process is not a simple mechanical event but is tightly regulated by a series of molecular interactions and modifications.
Future research should focus on a deeper understanding of the step-by-step mechanism of Drp90-mediated fission. This includes elucidating the precise conformational changes that Drp1 undergoes during GTP hydrolysis and how these changes translate into membrane constriction. nih.gov The process involves several key steps: translocation from the cytoplasm, assembly into higher-order structures, GTP hydrolysis leading to a conformational change, and eventual disassembly. nih.gov
A critical area of investigation is the role of post-translational modifications (PTMs) in regulating Drp90 activity. nih.gov PTMs such as phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation have been shown to modulate Drp1's translocation, assembly, and enzymatic activity. mdpi.comscienceopen.com For instance, phosphorylation at different serine residues can have opposing effects on Drp1's fission activity. researchgate.net A comprehensive mapping of these modifications and the signaling pathways that trigger them will be crucial for a complete understanding of mitochondrial dynamics.
Interactive Table: Post-Translational Modifications of Drp1 and their Effects on Mitochondrial Fission
| Modification | Modifying Enzymes/Factors | Target Site(s) | Effect on Fission |
|---|---|---|---|
| Phosphorylation | PKA, CaMKII, Cdk1/Cyclin B | Ser637, Ser616 | Inhibition (Ser637), Activation (Ser616) |
| Ubiquitination | MARCH-V/MITOL | - | Promotes fission |
| SUMOylation | MAPL, SenP5 | - | Stabilizes Drp1 at the mitochondrial membrane |
| S-Nitrosylation | - | Cys644 | Inhibits GTPase activity |
Furthermore, the interaction of Drp90 with adaptor proteins on the outer mitochondrial membrane is a key regulatory step. nih.gov Proteins like Fis1, Mff, MiD49, and MiD51 act as receptors for Drp1, recruiting it to the site of fission. nih.gov The specific roles of each of these adaptors and how they coordinate to regulate Drp1 assembly and activity remain to be fully elucidated. nih.gov
Comprehensive Mapping of Drp90's Regulatory Network in Plant Development
In plants, the dynamin-related protein family is diverse, with different members playing crucial roles in various aspects of development. nih.gov Unlike their mammalian counterparts, which are primarily known for their role in mitochondrial fission, plant DRPs are involved in processes such as cytokinesis, cell expansion, and vesicle trafficking. nih.gov
Future research should aim to create a comprehensive map of the regulatory networks governing the function of different DRP families in plants. The DRP1 and DRP2 families, for instance, have distinct yet sometimes overlapping roles in cell plate formation during cell division and in clathrin-mediated endocytosis. nih.gov Understanding how the expression and activity of these proteins are regulated at different developmental stages and in different tissues is a key challenge.
Identifying the upstream regulators and downstream effectors of plant DRPs is essential. This includes transcription factors that control their gene expression, as well as interacting proteins that modulate their activity and localization. For example, the soybean DRP1 homolog, GmDRP1, interacts with enzymes involved in callose synthesis at the cell plate, suggesting a direct link between DRP1 and cell wall formation. nih.gov A systematic approach, such as large-scale protein-protein interaction screens and transcriptomic analyses of DRP mutants, will be necessary to build a complete regulatory map.
Interactive Table: Plant DRP Families and Their Roles in Development
| DRP Family | Key Members in Arabidopsis | Primary Functions | Interacting Proteins (Examples) |
|---|---|---|---|
| DRP1 | DRP1A-E | Cell plate formation, clathrin-mediated endocytosis, polarized cell expansion | VAN3, PATL1, GSL6, GSL8 |
| DRP2 | DRP2A/B | Cell plate formation, clathrin-mediated trafficking at the Golgi, vacuolar trafficking | AtSH3P3, γ-adaptin, AtSeh1 |
| DRP3 | - | Mitochondrial and peroxisome fission | - |
| DRP5B (ARC5) | DRP5B | Chloroplast division | PDV1, PDV2 |
Investigating the Evolutionary Conservation and Divergence of Drp90 Functions
The dynamin superfamily of proteins is ancient and found across all eukaryotic phyla, highlighting their fundamental importance in cellular function. nih.gov These proteins have evolved to perform a wide range of tasks, from vesicle scission in endocytosis to organelle division and even pathogen resistance. cam.ac.uk Future research should focus on a detailed comparative analysis of DRPs from different organisms to understand the evolutionary conservation and divergence of their functions.
Phylogenetic analyses have revealed distinct subfamilies of DRPs with specialized roles. cam.ac.uk For example, classical dynamins are primarily involved in endocytosis, while DRPs like Drp1 are specialized for mitochondrial and peroxisomal fission. nih.gov In plants, there are unique DRP families, such as the phragmoplastin-like proteins involved in cell plate formation, that are not found in animals. cam.ac.uk Understanding the evolutionary pressures that led to this functional diversification is a key area of interest.
Structural biology will play a crucial role in this endeavor. Comparing the three-dimensional structures of different DRPs can reveal how subtle changes in their domains have led to new functions. nih.gov For instance, the presence or absence of specific domains, such as the Pleckstrin Homology (PH) domain, can determine the protein's ability to interact with membranes and other proteins. nih.gov By combining phylogenetic, structural, and functional studies, researchers can piece together the evolutionary history of the dynamin superfamily and understand how these molecular machines have been adapted for a multitude of cellular tasks.
Potential Applications in Agricultural Biotechnology for Crop Improvement
The critical roles of DRPs in plant development and stress responses make them promising targets for genetic engineering to improve crop traits. nih.gov By manipulating the expression or activity of specific DRPs, it may be possible to enhance desirable characteristics such as yield, stress tolerance, and nutrient content.
One potential application is in modulating plant architecture. Since DRPs are involved in cell division and expansion, altering their function could lead to changes in plant size, branching patterns, and organ shape. nih.gov For example, fine-tuning the activity of DRPs involved in cytokinesis could potentially lead to larger fruits or seeds.
Another promising area is enhancing stress tolerance. DRPs have been implicated in responses to various environmental stresses, including heat stress. nih.gov Drp1-dependent mitochondrial fission is involved in the cellular response to heat-induced apoptosis. nih.gov By manipulating DRP activity, it might be possible to develop crops that are more resilient to high temperatures and other adverse conditions. Further research is needed to explore the potential of targeting DRPs to improve crop performance in the face of climate change.
Unexplored Roles of Drp90 in Other Biological Systems or Stress Responses
While much has been learned about the roles of DRPs in mitochondrial dynamics and plant development, there are likely many unexplored functions of these versatile proteins. Future research should aim to identify and characterize these novel roles in various biological systems and stress responses.
For example, recent studies have suggested a role for DRPs in innate immunity. The mitochondrial network is increasingly recognized as a signaling platform for immune responses, and DRP1-mediated mitochondrial fission has been shown to regulate the production of pro-inflammatory cytokines. frontiersin.org Further investigation into the role of DRPs in plant and animal immunity could reveal new mechanisms of host defense.
The involvement of DRPs in other stress responses also warrants further investigation. For instance, DRPs may play a role in the response to nutrient deprivation, oxidative stress, and exposure to toxins. Understanding how DRPs contribute to cellular homeostasis under these conditions could provide insights into a wide range of physiological and pathological processes. By employing unbiased screening methods and exploring the function of DRPs in a broader range of organisms and cell types, researchers are likely to uncover new and unexpected roles for this important protein family.
Q & A
What are the essential structural characteristics of protein drp90 that determine its functional diversity in cellular systems?
Level: Basic
Answer: To elucidate structure-function relationships, employ cryo-electron microscopy (cryo-EM) for high-resolution 3D structural analysis, complemented by circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH conditions . Cross-reference findings with existing crystallography data in the Protein Data Bank (PDB) to identify conserved domains. Document metadata (e.g., buffer composition, temperature) rigorously to enable reproducibility .
How should researchers design experiments to investigate ATPase activity kinetics of this compound while minimizing assay interference?
Level: Advanced
Answer: Use a coupled enzymatic assay with NADH oxidation monitoring, ensuring ATP concentration ranges (0.1–5 mM) cover both saturating and subsaturating conditions. Include negative controls (e.g., ATPγS, a non-hydrolyzable analog) to distinguish baseline activity. Validate kinetics via Michaelis-Menten curve fitting and compare results across independent replicates to identify outliers .
What methodologies are recommended for quantifying tissue-specific expression profiles of this compound with high sensitivity?
Level: Basic
Answer: Combine quantitative Western blotting (normalized to housekeeping proteins like β-actin) with RNA-seq to correlate transcriptional and translational levels. For low-abundance samples, employ tandem mass tagging (TMT) mass spectrometry, ensuring technical replicates to reduce batch effects. Data should comply with MIAME standards for public deposition .
How can contradictory findings regarding this compound’s role in mitochondrial fission be systematically reconciled?
Level: Advanced
Answer: Conduct a systematic review using PRISMA guidelines to identify methodological variations (e.g., cell lines, knockout models). Perform comparative experiments under standardized conditions (e.g., unified fission assay protocols), and use CRISPR interference to titrate drp90 expression levels. Meta-analysis of variance (ANOVA) across studies can highlight confounding variables .
What ethical protocols are mandatory for in vivo studies exploring drp90’s involvement in neurodegenerative disease models?
Level: Basic
Answer: Adhere to ARRIVE 2.0 guidelines for animal reporting, including justification of sample sizes and humane endpoints. Obtain ethics approval detailing anesthesia protocols and postoperative care. Data must be anonymized in public repositories to comply with GDPR for associated genomic datasets .
How should a Data Management Plan (DMP) be structured for drp90 interactome studies to meet FAIR criteria?
Level: Advanced
Answer: Define data types (e.g., affinity purification-mass spectrometry raw files) and formats (mzML, XML). Use controlled vocabularies (e.g., Gene Ontology) for protein interaction annotations. Deposit data in domain-specific repositories (e.g., PRIDE) with DOI assignment. Outline long-term storage (10+ years) and access protocols in collaboration with institutional data stewards .
What statistical approaches are optimal for analyzing drp90 co-immunoprecipitation (Co-IP) data with high background noise?
Level: Advanced
Answer: Apply background subtraction using negative control (IgG) signals and normalize to input lysate levels. Use Benjamini-Hochberg correction for multiple hypothesis testing in high-throughput datasets. Validate interactions via orthogonal methods like Biolayer Interferometry (BLI) .
How can researchers optimize drp90 knockdown/overexpression experiments to avoid off-target effects in cell culture models?
Level: Basic
Answer: Use CRISPR/Cas9 with paired sgRNAs to minimize off-target editing. Validate knockdown efficiency via qRT-PCR and rescue experiments with wild-type drp90. Include scramble shRNA controls and perform RNA-seq to assess genome-wide off-target transcription .
What strategies enhance the reliability of drp90 antibody validation in immunohistochemistry (IHC)?
Level: Basic
Answer: Test antibodies across multiple fixation conditions (e.g., paraformaldehyde vs. acetone). Use knockout cell/tissue controls to confirm specificity. Compare staining patterns with independent methods (e.g., fluorescently tagged drp90 constructs). Report antibody dilutions and lot numbers for reproducibility .
How should conflicting reports on drp90’s ATP-independent functions be addressed mechanistically?
Level: Advanced
Answer: Employ hydrogen-deuterium exchange (HDX) mass spectrometry to probe conformational changes in ATP-free states. Couple with mutagenesis (e.g., K298A mutation in ATP-binding pocket) to isolate ATP-independent phenotypes. Integrate molecular dynamics simulations to predict allosteric regulatory sites .
Key Methodological Themes:
- Experimental Design: Standardize protocols, include robust controls, and validate findings with orthogonal methods .
- Data Management: Ensure FAIR compliance via structured DMPs, metadata annotation, and repository deposition .
- Contradiction Resolution: Systematically compare methodologies, perform meta-analyses, and leverage computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
